molecular formula C20H25N7 B2444162 2-(4-{11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}piperazin-1-yl)acetonitrile CAS No. 902325-42-2

2-(4-{11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}piperazin-1-yl)acetonitrile

Cat. No.: B2444162
CAS No.: 902325-42-2
M. Wt: 363.469
InChI Key: AGTCPBVTUCIUNG-UHFFFAOYSA-N
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Description

2-(4-(8,10-Dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(8,10-Dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2’,3’3,4]pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This is achieved through nucleophilic substitution reactions where the piperazine ring is attached to the core structure.

    Addition of the acetonitrile group: This final step involves the reaction of the intermediate with acetonitrile under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(8,10-Dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(8,10-Dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(8,10-Dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(8,10-Dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for further research and development in cancer therapy.

Properties

IUPAC Name

2-[4-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-4-5-16-13-17(26-10-8-25(7-6-21)9-11-26)27-20(23-16)18-14(2)12-15(3)22-19(18)24-27/h12-13H,4-5,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTCPBVTUCIUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)CC#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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